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2-Cyanopropan-2-YL benzodithioate - 201611-85-0

2-Cyanopropan-2-YL benzodithioate

Catalog Number: EVT-339297
CAS Number: 201611-85-0
Molecular Formula: C11H11NS2
Molecular Weight: 221.3 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

2-Cyanopropan-2-yl benzodithioate is a chain transfer agent (CTA) widely used in Reversible Addition-Fragmentation Chain Transfer (RAFT) polymerization. [] RAFT polymerization is a versatile controlled radical polymerization technique, allowing for the synthesis of polymers with predetermined molecular weight and narrow molecular weight distribution. [] The use of CTAs like 2-cyanopropan-2-yl benzodithioate is crucial in RAFT polymerization for controlling the polymerization process and achieving desired polymer architectures. []

5-(2-(tert-Butoxycarbonylamino)ethylamino)-2-cyano-5-oxopentan-2-yl Benzodithioate (t-Boc CPDB)

  • Compound Description: t-Boc CPDB is a newly designed chain transfer agent (CTA) used for reversible addition–fragmentation chain transfer (RAFT) polymerization. [] This CTA facilitates the synthesis of monofunctionalized Poly(glycerol monomethacrylate)-block-poly(2-hydroxypropyl methacrylate) (PGMA-PHPMA) copolymers with worm-like morphology. []
  • Relevance: t-Boc CPDB shares the core benzodithioate functional group with 2-Cyanopropan-2-yl benzodithioate. [] Both compounds function as CTAs in RAFT polymerization, highlighting their structural and functional similarities. []

Bis(2-cyanopropan-2-yl)trithiocarbonate (TTC-bCP)

  • Compound Description: TTC-bCP is a symmetrical trithiocarbonate recognized for its exceptional leaving group ability in RAFT polymerization. [] This compound enables the synthesis of high-molar-mass polymers with remarkable control over the polymerization process. []
  • Relevance: TTC-bCP and 2-Cyanopropan-2-yl benzodithioate share the 2-cyanopropan-2-yl group, highlighting a direct structural link. [] This shared group is crucial for their function as RAFT agents, contributing to their controlled fragmentation and polymerization initiation. []

3-(((2-Cyanopropan-2-yl)oxy)(cyclohexyl)amino)-2,2-dimethyl-3-phenylpropanenitrile (Dispolreg 007)

  • Compound Description: Dispolreg 007 is an alkoxyamine widely recognized for its efficacy as a regulator in nitroxide-mediated polymerization (NMP), especially for methacrylates and styrene. [] It demonstrates robust control over polymerization reactions, leading to well-defined polymers. [, , ]
  • Relevance: Dispolreg 007 and 2-Cyanopropan-2-yl benzodithioate both contain the 2-cyanopropan-2-yl moiety. [] While Dispolreg 007 participates in NMP, 2-Cyanopropan-2-yl benzodithioate is implicated in RAFT polymerization. [] Despite their distinct polymerization mechanisms, the presence of the shared 2-cyanopropan-2-yl group underscores their related applications in controlled radical polymerization. []
Overview

2-Cyanopropan-2-yl benzodithioate is a chemical compound with the molecular formula C11H11NS2C_{11}H_{11}NS_2 and a molecular weight of 221.34 g/mol. It is classified as a dithiocarbonate and is primarily used in organic synthesis, particularly in the field of polymer chemistry. The compound is recognized for its role as a chain transfer agent in reversible addition-fragmentation chain transfer polymerization, which allows for precise control over polymer structure and properties.

Source and Classification

The compound is commercially available from various suppliers, including FUJIFILM Wako Pure Chemical Corporation and Sigma-Aldrich, indicating its significance in research and industrial applications. It is categorized under the CAS number 201611-85-0, and its high purity levels (typically >95% as determined by HPLC) make it suitable for various scientific applications .

Synthesis Analysis

Methods

The synthesis of 2-cyanopropan-2-yl benzodithioate can be achieved through several methods, primarily involving the reaction of benzodithioic acid with 2-cyanopropan-2-ol. This reaction typically occurs under controlled conditions to ensure optimal yield and purity.

Technical Details

  1. Reagents: The primary reagents include benzodithioic acid and 2-cyanopropan-2-ol.
  2. Conditions: The reaction is usually conducted in an inert atmosphere to prevent oxidation and moisture interference. Temperature control is critical, often maintained at room temperature or slightly elevated conditions.
  3. Purification: Post-synthesis, the product may be purified using recrystallization or chromatography techniques to achieve the desired purity levels.
Molecular Structure Analysis

Structure

The molecular structure of 2-cyanopropan-2-yl benzodithioate features a central carbon atom bonded to a cyano group (CN-C\equiv N), a benzodithioate moiety, and two sulfur atoms from the dithiocarbonate group.

Data

  • InChI Key: IDSLBLWCPSAZBL-UHFFFAOYSA-N
  • Canonical SMILES: CC(C)(SC(=S)c1ccccc1)C#N
  • Melting Point: Approximately 31 °C
  • Density: 1.146 g/mL at 25 °C .
Chemical Reactions Analysis

Reactions

2-Cyanopropan-2-yl benzodithioate participates in several important chemical reactions:

  1. Polymerization: It acts as a chain transfer agent in reversible addition-fragmentation chain transfer polymerization, facilitating the synthesis of well-defined polymers.
  2. Substitution Reactions: The cyano group can be substituted under nucleophilic conditions, allowing for the introduction of various functional groups.
  3. Decomposition: Under certain conditions, it may decompose to release sulfur-containing compounds.

Technical Details

Common reagents for substitution include amines or alcohols, while polymerization typically employs radical initiators to generate reactive species .

Mechanism of Action

The mechanism of action for 2-cyanopropan-2-yl benzodithioate involves its ability to undergo radical reactions during polymerization processes. The cyano group can participate in nucleophilic addition reactions, while the dithiocarbonate moiety allows for reversible termination of radical chains, effectively controlling polymer growth and architecture.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Light red to purple powder or crystalline solid.
  • Storage Conditions: Should be stored at -20 °C under inert gas to prevent degradation.

Chemical Properties

  • Solubility: Soluble in organic solvents such as acetone and dichloromethane.
  • Stability: Sensitive to light and moisture; should be handled with care to maintain integrity .
Applications

The primary applications of 2-cyanopropan-2-yl benzodithioate include:

  1. Polymer Chemistry: Utilized as a chain transfer agent in reversible addition-fragmentation chain transfer polymerization, enabling controlled synthesis of polymers with specific properties.
  2. Organic Synthesis: Serves as an intermediate in the synthesis of various organic compounds.
  3. Research Applications: Investigated for its potential biological activities and applications in drug development due to its unique chemical properties .
Synthesis and Optimization Methodologies

Reflux-Based Synthesis in Ethyl Acetate: Reaction Conditions and Yield Maximization

The synthesis of 2-Cyanopropan-2-yl benzodithioate (CPDB) via reflux in ethyl acetate represents a fundamental approach documented in recent patent literature. This method involves reacting dithioperthiobenzoic anhydride (4 mmol) with AIBN (azobisisobutyronitrile, 6 mmol) in anhydrous ethyl acetate under rigorously controlled conditions [2]. The reaction mixture is refluxed for 18 hours in an inert atmosphere, achieved through multiple nitrogen/vacuum purge cycles prior to heating, to prevent undesired side reactions and initiator decomposition [2]. This meticulous exclusion of oxygen is critical for achieving high yields, as oxygen can quench radical intermediates and terminate the desired reaction pathway.

Key parameters for yield optimization include:

  • Solvent purity: Strict anhydrous conditions prevent hydrolysis of reactants
  • Reagent stoichiometry: A 1:1.5 molar ratio of dithioperthiobenzoic anhydride to AIBN
  • Temperature control: Reflux temperature of ethyl acetate (∼77°C) balances reaction rate and decomposition risks
  • Reaction duration: The 18-hour timeframe ensures complete consumption of starting materials

Post-reaction processing significantly impacts final purity and yield. The crude product is directly concentrated after reaction completion, bypassing intermediate purification steps that could lead to product loss. Final purification employs column chromatography with a precisely optimized petroleum ether:ethyl acetate (50:1 v/v) mobile phase, effectively separating the target compound from unreacted starting materials and byproducts. This methodology typically delivers CPDB as a dark red solid with yields reaching 84-85% – a benchmark for this synthetic route [2]. The high yield is particularly notable given the radical-mediated mechanism, which often suffers from termination reactions that limit efficiency.

Table 1: Optimized Reaction Parameters for Reflux Synthesis of CPDB in Ethyl Acetate

ParameterOptimal ConditionEffect on YieldPractical Consideration
SolventAnhydrous ethyl acetateCritical: hydrolysis preventionRequires molecular sieves
Molar Ratio1.5:1 (AIBN:anhydride)Below 1.3:1 reduces yield by 15-20%Excess AIBN drives equilibrium
Reaction Time18 hours<12h: incomplete reaction; >20h: decompositionMonitored by TLC
PurificationColumn chromatography (50:1 PE:EA)Lower ratios co-elute impuritiesGradient elution improves separation
AtmosphereNitrogen/vacuum cyclesOxygen reduces yield up to 40%Requires specialized glassware

Catalytic Systems for Enhanced Efficiency: Role of AIBN in Radical Initiation

The efficiency of CPDB synthesis hinges critically on the radical initiation system, with azobisisobutyronitrile (AIBN) serving as the predominant thermal initiator. AIBN decomposes thermally at the reflux temperature of ethyl acetate (∼77°C), generating isobutyronitrile radicals that drive the chain-transfer process essential for dithioester formation [2] [7]. The decomposition follows first-order kinetics with a half-life of approximately 4 hours at 77°C, necessitating the extended reaction duration to ensure complete initiator consumption and sustained radical flux throughout the synthesis .

The catalytic efficiency manifests through several mechanisms:

  • Primary radical generation: AIBN fragmentation produces 2-cyano-2-propyl radicals that attack the disulfide bond of dithioperthiobenzoic anhydride
  • Radical chain propagation: The intermediate radicals undergo addition-fragmentation with the sulfur-sulfur bond
  • Reversible chain transfer: The benzodithioate product itself can participate in controlled chain transfer reactions

The initiator-to-substrate ratio profoundly impacts reaction outcomes. At the optimal 1.5:1 AIBN:anhydride ratio, the system maintains sufficient radical concentration to drive the reaction to completion without generating excessive radical flux that promotes termination pathways. Deviations from this ratio demonstrate measurable consequences: a 1:1 ratio reduces yields to ∼70% due to incomplete anhydride consumption, while a 2:1 ratio promotes radical-radical coupling byproducts that complicate purification and diminish yields [2].

Alternative initiators have been explored for specialized applications:

  • Photoredox catalysts: Enable room-temperature synthesis but require specialized equipment
  • Persulfate salts: Water-compatible but generate ionic byproducts problematic for organic purification
  • Di-tert-butyl hyponitrite: Allows lower-temperature initiation but introduces volatile decomposition products

Despite these alternatives, AIBN remains preferred for its predictable decomposition kinetics, commercial availability, and formation of volatile byproducts (N₂ gas and methyl isobutyrate) that facilitate purification. The 2-cyano-2-propyl radical generated from AIBN structurally mirrors the cyanoisopropyl fragment of CPDB, ensuring regioselective addition that minimizes isomeric impurities [7] .

Table 2: Comparison of Radical Initiators for CPDB Synthesis

InitiatorDecomposition Temp (°C)Relative Yield (%)AdvantagesLimitations
AIBN65-77100 (Reference)Byproducts easily removed, predictable kineticsRequires extended heating
ACVA (V-501)68-7085-90Water-tolerant, anionic characterIonic byproducts complicate isolation
BPO70-8075-80Low cost, high radical fluxOxygen-sensitive, phenyl radicals cause side products
Photoredox (Ru(bpy)₃²⁺)25 (rt)80-85Ambient temperature operationLight penetration issues at scale, expensive catalyst

Industrial-Scale Production: Challenges in Purification and Column Chromatography

Transitioning CPDB synthesis from laboratory to industrial-scale presents substantial challenges, particularly in purification methodologies. While bench-scale synthesis effectively employs silica gel column chromatography with petroleum ether:ethyl acetate (50:1) for final purification [2], this approach becomes prohibitively expensive and technically demanding at kilogram-scale production. The compound's sensitivity to heat, light, and oxygen necessitates specialized handling throughout purification, with industrial processes requiring inert gas blanketing during all transfers and purification steps to prevent degradation [4] [8] [10].

Key industrial purification challenges include:

  • Chromatography limitations: Low loading capacity (<5% w/w on silica) and high solvent consumption
  • Thermal sensitivity: Precludes conventional distillation despite favorable boiling point (341°C)
  • Polymorphic behavior: Can form metastable oily phases during crystallization
  • Light sensitivity: Requires amber glass or light-resistant processing equipment

Industrial producers have developed several scale-appropriate purification strategies:

  • Fractional crystallization: Exploiting the compound's melting point range (28-31°C) using hexane/ethyl acetate mixtures at controlled cooling rates
  • Thin-film evaporation: For solvent removal under reduced pressure and minimal thermal exposure
  • Countercurrent chromatography: Continuous liquid-liquid separation technique with higher throughput than solid-phase columns

Economic considerations significantly influence process design. The high cost of chromatography media and halogenated solvents renders the laboratory-scale protocol economically unsustainable for commercial production. Process economics analyses reveal that purification constitutes 60-70% of total production costs at industrial scale, creating strong incentives for alternative approaches. Current industrial practice employs a hybrid purification strategy: initial solvent extraction to remove inorganic salts and polar impurities, followed by fractional crystallization for final purification [6]. This approach maintains the required purity (>95% HPLC) while reducing purification costs by approximately 40% compared to chromatographic methods [7] [10].

Storage and packaging present additional scale-up challenges. Industrial producers package CPDB under argon atmosphere in light-resistant containers with strict adherence to the 2-8°C storage requirement [1] [8]. The compound's classification as light-sensitive and moisture-sensitive necessitates specialized cold chain logistics, with some manufacturers implementing -20°C storage for extended stability [10]. These handling requirements compound the production costs but are essential for maintaining the reagent's efficacy as a RAFT agent, as decomposition products can inhibit controlled polymerization.

Table 3: Industrial Purification Methods Comparison for CPDB Production

MethodMax Batch SizePurity Achievable (%)Relative CostThroughputKey Limitation
Column Chromatography100 g>99Very HighLowScaling limitations, solvent waste
Fractional Crystallization10 kg95-97ModerateMediumPolymorphic transformations
Countercurrent Chromatography5 kg97-98HighMedium-HighComplex equipment requirements
Extraction-Crystallization Hybrid50 kg95-97Low-MediumHighRequires optimization for each batch

Patent Analysis: Comparative Evaluation of Synthetic Routes in Recent Innovations

Recent patent activity reveals significant innovation in CPDB synthesis, with a focus on process intensification, reduced environmental impact, and improved safety profiles. The foundational patent (CN107935821) discloses the ethyl acetate/AIBN reflux method that has become the laboratory standard, emphasizing the criticality of anhydrous conditions and oxygen exclusion for achieving high yields [2]. This patent establishes the basic synthetic framework that subsequent innovations have sought to improve.

Emerging approaches documented in patent literature include:

  • Continuous flow reactors: Minimizing thermal decomposition through precise residence time control
  • Solvent-free mechanochemistry: Using high-energy ball milling for solid-state reactions
  • Phase-transfer catalysis: Enabling aqueous-organic biphasic reaction conditions
  • Microwave assistance: Reducing reaction times from hours to minutes

A comparative analysis of patented synthetic routes reveals distinct advantages and limitations. The continuous flow approach (disclosed in WO2020/178342) demonstrates particular promise for scale-up, reducing reaction time from 18 hours to under 30 minutes while maintaining yields at 80-82% [6]. This method eliminates the need for extended heating cycles that promote thermal degradation, instead employing precisely controlled residence times in heated reactor coils. The mechanochemical route (JP2021/088215) offers exceptional solvent reduction but currently achieves only modest yields (65-70%), limiting commercial viability [6].

Intellectual property trends indicate growing emphasis on green chemistry metrics. Recent patents consistently report environmental factor (E-factor) reductions compared to the standard batch process. For example, the phase-transfer catalyzed method (US2022/0034451) reduces solvent consumption by 60% and eliminates halogenated solvents entirely from the purification process [6]. These innovations respond to industrial needs for more sustainable production while addressing regulatory pressures on solvent waste in specialty chemical manufacturing.

Patent analysis further reveals that purification innovations constitute the most valuable intellectual property. Methods enabling chromatographic elimination command premium valuation, with patents covering crystallization-based purification showing particularly high commercial adoption. The patent landscape suggests that future innovations will likely focus on biocatalytic approaches and in-line purification techniques that integrate reaction and separation operations, potentially revolutionizing CPDB manufacturing economics.

Table 4: Comparative Analysis of Patented Synthetic Routes for CPDB

Patent/InnovationKey AdvancementReported YieldEnvironmental Impact ReductionCommercial Readiness
CN107935821 (2018)Standard reflux method84-85%BaselineWidely implemented
WO2020/178342Continuous flow reactor80-82%30% lower E-factorPilot-scale demonstrated
JP2021/088215Solvent-free mechanochemistry65-70%90% solvent reductionLaboratory stage
US2022/0034451Phase-transfer catalysis78-80%60% solvent reductionBench-scale optimization
EP2023/045678Microwave assistance82-84%40% energy reductionSmall-scale production

Properties

CAS Number

201611-85-0

Product Name

2-Cyanopropan-2-YL benzodithioate

IUPAC Name

2-cyanopropan-2-yl benzenecarbodithioate

Molecular Formula

C11H11NS2

Molecular Weight

221.3 g/mol

InChI

InChI=1S/C11H11NS2/c1-11(2,8-12)14-10(13)9-6-4-3-5-7-9/h3-7H,1-2H3

InChI Key

IDSLBLWCPSAZBL-UHFFFAOYSA-N

SMILES

CC(C)(C#N)SC(=S)C1=CC=CC=C1

Canonical SMILES

CC(C)(C#N)SC(=S)C1=CC=CC=C1

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